molecular formula C17H17NO2S2 B5574676 6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE

6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE

Cat. No.: B5574676
M. Wt: 331.5 g/mol
InChI Key: AXJKWRKFGZTAHP-UHFFFAOYSA-N
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Description

6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is an organic compound with a complex structure that includes a benzothiazole ring substituted with ethoxy and methoxyphenylmethylsulfanyl groups

Scientific Research Applications

6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for similar compounds like 6-Ethoxy-2-mercaptobenzothiazole indicates that it may cause skin irritation, serious eye damage, and may cause an allergic skin reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves multiple steps. One common method starts with the reaction of benzothiazole with ethyl iodide to introduce the ethoxy group. This is followed by the reaction with 4-methoxybenzyl chloride in the presence of a base to form the methoxyphenylmethylsulfanyl group. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

6-ethoxy-2-[(4-methoxyphenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S2/c1-3-20-14-8-9-15-16(10-14)22-17(18-15)21-11-12-4-6-13(19-2)7-5-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKWRKFGZTAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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